"2-(furan-2-yl)-2-methoxyethan-1-amine" structural analysis
"2-(furan-2-yl)-2-methoxyethan-1-amine" structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-(furan-2-yl)-2-methoxyethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive structural analysis of a specific furan derivative, 2-(furan-2-yl)-2-methoxyethan-1-amine (Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.17 Da).[3] As a molecule incorporating a furan ring, a primary amine, and a methoxy group, it presents a unique combination of functionalities with potential applications in drug discovery. This document outlines the critical analytical techniques and methodologies required for its unambiguous structural elucidation and characterization, providing field-proven insights into experimental design and data interpretation. It is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel small molecules.
Introduction: The Significance of the Furan Moiety in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a key pharmacophore in numerous clinically approved drugs and investigational compounds.[2][4] Its unique electronic properties and versatile reactivity make it an attractive component in drug design.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][5] The molecule 2-(furan-2-yl)-2-methoxyethan-1-amine combines this important scaffold with an α-methoxyamine structure, a motif that can influence molecular conformation, stability, and receptor-binding interactions.
A rigorous structural validation is the foundational step in the drug development pipeline, ensuring the identity, purity, and stability of a new chemical entity. This guide provides the strategic framework for the structural analysis of 2-(furan-2-yl)-2-methoxyethan-1-amine, leveraging a multi-technique approach to build a comprehensive and self-validating data package.
Core Structural Features and Analytical Strategy
The structural analysis of 2-(furan-2-yl)-2-methoxyethan-1-amine requires a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Key Functional Groups for Spectroscopic Analysis:
-
Furan Ring: Aromatic system with characteristic signals in NMR and specific IR vibrations.
-
Primary Amine (-NH₂): Presents characteristic stretches and bends in IR spectroscopy and exchangeable protons in NMR.[6]
-
Methoxy Group (-OCH₃): Gives a sharp singlet in ¹H NMR and a characteristic resonance in ¹³C NMR.
-
Chiral Center: The carbon atom bonded to the furan ring, methoxy group, and the aminomethyl group (C2) is a chiral center, leading to potential stereoisomers.
The overall analytical workflow is designed to confirm the molecular formula, establish the connectivity of all atoms, and characterize the key functional groups.
Caption: A typical workflow for the structural validation of a small molecule.[7]
Mass Spectrometry (MS): Determining Molecular Identity
Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise data on molecular weight and elemental composition.[8][9] For 2-(furan-2-yl)-2-methoxyethan-1-amine, high-resolution mass spectrometry (HRMS) is the method of choice to experimentally confirm the molecular formula.
Expertise & Causality:
-
Ionization Technique: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like amines, minimizing fragmentation and preserving the molecular ion.[9]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy and resolution, which are essential for unambiguous molecular formula determination.[9][10]
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₁NO₂ | --- |
| Monoisotopic Mass | 141.0790 Da | Calculated exact mass for the most abundant isotopes. |
| [M+H]⁺ Ion | 142.0863 m/z | Protonation of the primary amine is highly favorable in positive ion mode ESI. |
| Key Fragments | m/z 110, 95, 81 | Predicted based on the loss of the methoxy group, subsequent rearrangements, and fragmentation of the furan ring.[11][12] |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Further dilute to approximately 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.[10]
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: 50 - 500 m/z
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it against the theoretical value for C₇H₁₂NO₂⁺.
Caption: Predicted major fragmentation pathway for 2-(furan-2-yl)-2-methoxyethan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic compounds, providing information on the chemical environment and connectivity of every atom.[13][14] A combination of ¹H, ¹³C, and 2D NMR experiments is required for a complete structural assignment.
Expertise & Causality:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The amine protons (-NH₂) are often broad and may exchange with deuterium in solvents like D₂O or CD₃OD.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, defined as 0.00 ppm.[13][15]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Key Couplings |
| -NH₂ (Amine) | ~1.5 - 2.5 | Broad Singlet | 2H | Chemical shift is concentration and solvent dependent; broadening due to quadrupole effects and exchange. |
| H5 (Furan) | ~7.38 | Doublet of Doublets (dd) | 1H | Most deshielded furan proton due to proximity to the ring oxygen. |
| H3 (Furan) | ~6.32 | Doublet of Doublets (dd) | 1H | Coupled to H4 and H5. |
| H4 (Furan) | ~6.25 | Doublet of Doublets (dd) | 1H | Coupled to H3 and H5. |
| -CH- (Methine) | ~4.10 - 4.20 | Triplet (t) or dd | 1H | Coupled to the adjacent -CH₂- group. Deshielded by both the furan ring and the methoxy group. |
| -OCH₃ (Methoxy) | ~3.35 | Singlet (s) | 3H | Characteristic sharp singlet for a methoxy group. |
| -CH₂- (Methylene) | ~2.90 - 3.10 | Doublet (d) | 2H | Coupled to the adjacent methine proton. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (Furan) | ~152-155 | Carbon adjacent to oxygen and bearing the substituent. |
| C5 (Furan) | ~142-144 | Alpha to the ring oxygen. |
| C3 (Furan) | ~110-112 | Beta to the ring oxygen. |
| C4 (Furan) | ~107-109 | Beta to the ring oxygen. |
| -CH- (Methine) | ~78-82 | Carbon attached to two electronegative atoms (O and furan ring). |
| -OCH₃ (Methoxy) | ~56-58 | Typical range for a methoxy carbon. |
| -CH₂- (Methylene) | ~45-48 | Aliphatic carbon adjacent to a nitrogen atom. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.[16]
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[16]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse spectrum.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds and accumulate at least 16 scans.[16]
-
-
¹³C NMR Acquisition:
-
2D NMR (if required for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., confirming the relationship between the -CH- and -CH₂- protons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software, applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[18][19] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique molecular fingerprint.[18][20]
Expertise & Causality:
-
Sampling Technique: For a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, the sample can be analyzed as a thin film on a salt plate (NaCl or KBr).
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands expected)[6] |
| 3100-3000 | C-H Stretch | Aromatic (Furan) | Medium-Weak |
| 2950-2850 | C-H Stretch | Aliphatic (-CH-, -CH₂-, -CH₃) | Medium-Strong |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | Medium[6] |
| ~1580, ~1500, ~1450 | C=C Stretch | Aromatic (Furan Ring) | Medium-Strong |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium[6] |
| ~1100 | C-O-C Stretch | Ether (-OCH₃) | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place one to two drops of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Instrumentation: Utilize a benchtop FTIR spectrometer equipped with a DTGS or MCT detector.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Scan a range from 4000 to 400 cm⁻¹.
-
Co-add at least 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. Compare the obtained spectrum to spectral libraries if available.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of a novel compound such as 2-(furan-2-yl)-2-methoxyethan-1-amine is a process of accumulating complementary evidence from orthogonal analytical techniques. The high-resolution mass spectrum validates the elemental composition. The FTIR spectrum confirms the presence of the key furan, amine, and ether functional groups. Finally, a complete set of 1D and 2D NMR experiments provides the definitive atom-by-atom map of the molecular architecture.
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